molecular formula C23H14BrN3O2 B11641080 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one

Cat. No.: B11641080
M. Wt: 444.3 g/mol
InChI Key: NNCBEIGAASGNDG-AQTBWJFISA-N
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Description

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-phenylquinazolin-4(3H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
  • 2-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one

Uniqueness

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C23H14BrN3O2

Molecular Weight

444.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C23H14BrN3O2/c24-14-10-11-20-17(12-14)18(22(28)26-20)13-21-25-19-9-5-4-8-16(19)23(29)27(21)15-6-2-1-3-7-15/h1-13H,(H,26,28)/b18-13-

InChI Key

NNCBEIGAASGNDG-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=C(C=CC(=C5)Br)NC4=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)NC4=O

Origin of Product

United States

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